
1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide
Overview
Description
1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoline core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: The final step involves coupling the quinoline derivative with the piperidine ring using reagents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Electrophilic Reagents: Bromine, chlorine.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed
Reduction: Formation of 1-(6-Amino-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Formation of 1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxylic acid and piperidine.
Scientific Research Applications
1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and interactions, especially those involving quinoline derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of a quinoline core, a piperidine ring, and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-nitro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c22-20(26)14-8-10-24(11-9-14)19-18(13-4-2-1-3-5-13)16-12-15(25(28)29)6-7-17(16)23-21(19)27/h1-7,12,14H,8-11H2,(H2,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMFLFGWAIEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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